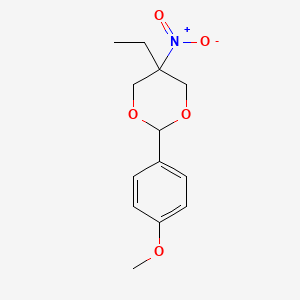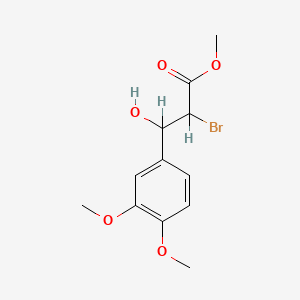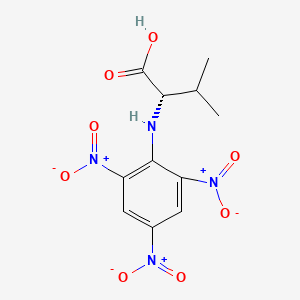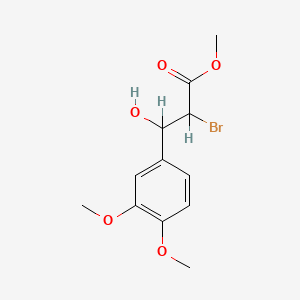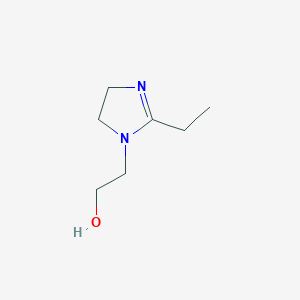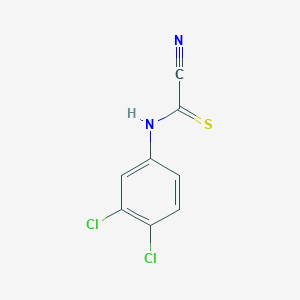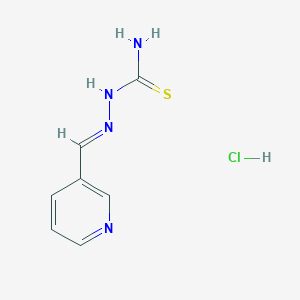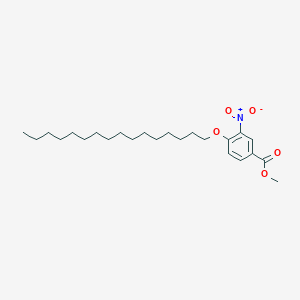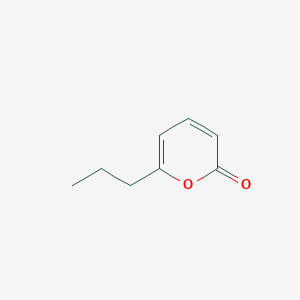
6-Propyl-2h-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a member of the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Propyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of 5-hydroxyoctanoic acid under acidic conditions to form the lactone ring . Another method includes the hydroalkoxylation of γ-hydroxy olefins using platinum or lanthanide triflates as catalysts . These reactions typically require mild to moderate temperatures and can be carried out in various solvents, including room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the cyclization of 5-hydroxyoctanoic acid is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and open-chain compounds.
Applications De Recherche Scientifique
6-Propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Propyl-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . In biological systems, it may inhibit specific enzymes or proteins, leading to its observed bioactive effects . The exact molecular pathways are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Comparaison Avec Des Composés Similaires
6-Propyl-2H-pyran-2-one is similar to other lactones such as δ-decalactone and γ-octalactone. it is unique due to its specific structure and aroma profile .
Similar Compounds
δ-Decalactone: Known for its peach-like aroma.
γ-Octalactone: Known for its creamy, coconut-like aroma.
These compounds share similar chemical structures but differ in their sensory properties and specific applications in the flavor and fragrance industry .
Propriétés
Numéro CAS |
5247-93-8 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
6-propylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
Clé InChI |
DIYWMJFAVIYCGH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
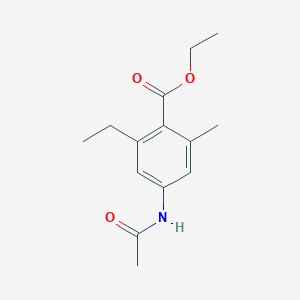
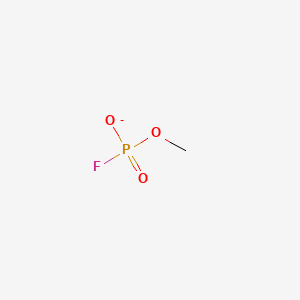
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
